5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMHDZRVHSKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Nitro 2 1h 1,2,4 Triazol 1 Yl Pyridine and Analogous Structures
Direct Synthetic Routes to 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
The most direct method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a pyridine (B92270) ring that is activated towards nucleophilic attack by the presence of an electron-withdrawing group, such as a nitro group, and contains a suitable leaving group at the 2-position.
A common precursor for this synthesis is 2-chloro-5-nitropyridine (B43025). The chlorine atom at the 2-position is activated by the nitro group at the 5-position, making it susceptible to displacement by a nucleophile. stackexchange.comyoutube.com The nucleophile in this reaction is the 1,2,4-triazole (B32235) anion, which is typically generated in situ by treating 1H-1,2,4-triazole with a base.
The reaction mechanism proceeds via an addition-elimination pathway. youtube.com The triazole anion attacks the carbon atom bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily broken in this intermediate. Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product, this compound. The stability of the anionic intermediate, which can be delocalized onto the electronegative nitrogen atom of the pyridine ring, favors substitution at the 2- and 4-positions. stackexchange.com
Alkylation Approaches to 1-Substituted 1,2,4-Triazoles
Alkylation of the 1,2,4-triazole ring is a fundamental method for creating N-substituted derivatives, including those linked to a pyridine scaffold. However, the presence of multiple nucleophilic nitrogen atoms in the 1,2,4-triazole ring introduces challenges related to regioselectivity.
The 1,2,4-triazole ring has two potential sites for alkylation: the N1 and N4 positions. In the case of S-substituted 1,2,4-triazoles, alkylation can occur at the N1 and N2 positions. nih.govresearchgate.netnih.gov The outcome of the alkylation reaction, meaning which nitrogen atom is substituted, is influenced by several factors, including the structure of the triazole, the nature of the alkylating agent, and the reaction conditions.
Studies on the alkylation of unsubstituted 1,2,4-triazole have shown that a mixture of 1-substituted and 4-substituted isomers is often produced. However, the reaction can be directed to favor one isomer over the other. For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been shown to yield a consistent regioselectivity of approximately 90:10 in favor of the 1-alkylated isomer. researchgate.net The use of weakly nucleophilic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can improve the regioselectivity for the N1 position. researchgate.netslideshare.net Steric effects can also play a role; for example, in the reaction of S-protected 1,2,4-triazoles with dibromomethane, the formation of the N1-CH2-N2 isomer was favored due to steric hindrance. researchgate.netnih.gov
The choice of base and solvent system can significantly impact the yield and regioselectivity of 1,2,4-triazole alkylation. Strong bases can lead to the formation of multiple products and overalkylation. The use of a milder, non-nucleophilic base like DBU has been reported as a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
Microwave irradiation in combination with specific solvent and base systems has also been explored to achieve regioselective alkylation. One study developed a protocol using potassium carbonate as the base and an ionic liquid (hexylpyridinium bromide) as the solvent under microwave conditions. This method resulted in excellent yields of 1-alkyl-1,2,4-triazole derivatives. researchgate.net
| Alkylating Agent | Base | Solvent | Conditions | Major Product | Regioselectivity (N1:N4) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzyl halides | Various | Not specified | Not specified | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | ~90:10 | researchgate.net |
| Alkyl halides | DBU | THF | Ambient temperature | 1-Alkyl-1H-1,2,4-triazole | ~90:10 | researchgate.net |
| Alkyl halides | K₂CO₃ | Ionic Liquid | Microwave | 1-Alkyl-1H-1,2,4-triazole | Regioselective | researchgate.net |
Cyclization and Annulation Methodologies for Triazole-Pyridine Hybrids
Cyclization and annulation reactions represent another important class of strategies for constructing triazole-pyridine systems. These methods often involve building one heterocyclic ring onto another pre-existing ring, leading to fused or directly linked systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. rsc.org Several protocols for the synthesis of triazole-pyridine hybrids have been developed that leverage microwave technology, some of which operate under catalyst-free conditions.
One such method describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation without the need for a catalyst or additive. mdpi.comresearchgate.net This eco-friendly approach proceeds through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation to form the target compound in short reaction times and with good to excellent yields. mdpi.com Another catalyst-free, microwave-assisted method involves the reaction of hydrazines and formamide (B127407) to produce substituted 1,2,4-triazoles. organic-chemistry.org Optimization of this reaction found that a temperature of 160°C for 10 minutes provided the best yields. organic-chemistry.org These methods highlight the potential of microwave chemistry to provide efficient and environmentally benign pathways to complex heterocyclic structures. rsc.org
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Enaminonitriles and Benzohydrazides | Microwave, 140°C, 3h | 1,2,4-Triazolo[1,5-a]pyridines | Catalyst-free, additive-free, eco-friendly | mdpi.comresearchgate.net |
| Hydrazines and Formamide | Microwave, 160°C, 10 min | Substituted 1,2,4-triazoles | Catalyst-free, one-pot, short reaction time | organic-chemistry.org |
Copper catalysis plays a significant role in the synthesis of triazole-containing compounds, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This reaction is widely used to form 1,2,3-triazole rings. nih.gov While the target compound contains a 1,2,4-triazole, copper catalysis is also employed in other types of reactions to create triazole-pyridine linkages.
For instance, a copper-catalyzed reaction has been developed to provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions under an air atmosphere. organic-chemistry.org This method is advantageous due to the ready availability and low cost of the starting materials and the copper catalyst. organic-chemistry.org In a different approach, a mechanochemical method using copper acetate (B1210297) has been used to obtain 1,2,4-triazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction between azinium-N-imines and nitriles. mdpi.com These copper-catalyzed methods offer versatile and powerful tools for the construction of diverse triazole-pyridine hybrid structures.
Nucleophilic Substitution Reactions in Nitro-Pyridyl-Triazole Systems
The formation of the C-N bond between the pyridine ring and the triazole moiety in this compound is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This class of reactions is fundamental for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.govnih.gov
In this specific synthesis, the pyridine ring is rendered highly susceptible to nucleophilic attack by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position. epa.gov This group significantly reduces the electron density of the pyridine ring, particularly at the positions ortho and para to it (the C2 and C4 positions). A suitable precursor, such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, contains a good leaving group (e.g., Cl⁻, Br⁻) at the 2-position.
The mechanism involves the attack of a nucleophile, in this case, the anionic form of 1,2,4-triazole (generated by a base), on the electron-deficient C2 carbon of the nitropyridine ring. This addition step forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. nih.gov The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. In the final step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
The efficiency of the SNAr reaction is influenced by several factors:
The nature of the leaving group: Halogens are common leaving groups.
The strength of the nucleophile: A more basic triazole anion will react more readily.
The solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often used to solvate the cation and facilitate the reaction.
Reaction Temperature: Heating is typically required to overcome the activation energy of the reaction.
This SNAr strategy is a robust and widely applicable method for synthesizing a variety of substituted nitropyridyl-azole systems. epa.gov
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. rsc.org For the synthesis of triazolyl-pyridine structures, green chemistry principles are applied to reduce waste, minimize energy consumption, and avoid hazardous solvents. rsc.org A key technology in this area is microwave-assisted synthesis. rsc.orgorganic-chemistry.org
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | organic-chemistry.org |
| Energy Consumption | High | Low | rsc.org |
| Solvent Use | Often requires high-boiling, toxic organic solvents | Allows for use of greener solvents (e.g., water, ethanol) or solvent-free conditions | researchgate.net |
| Product Yield | Variable, often moderate | Generally higher | organic-chemistry.org |
| Process Type | Often multi-step | Amenable to one-pot procedures | researchgate.netnih.gov |
Scale-Up Synthesis and Synthetic Utility
The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and process robustness. For compounds like this compound, developing a scalable synthesis is crucial for its potential applications. Methodologies that are efficient and utilize readily available starting materials are highly desirable. enamine.net
One-pot synthesis procedures are particularly attractive for scale-up because they streamline production by reducing the number of unit operations, such as isolation and purification of intermediates. nih.govorganic-chemistry.org This leads to lower material handling, reduced solvent waste, and potentially lower capital and operational costs. For instance, rhodium-catalyzed one-pot syntheses have been developed for creating highly functionalized pyridines, demonstrating the power of this approach. nih.govorganic-chemistry.org
The synthetic utility of a compound or a synthetic methodology is demonstrated by its versatility in creating a diverse range of derivatives. The development of catalyst-free and additive-free methods, for example in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcases high synthetic utility. mdpi.com Such methods often exhibit a broad substrate scope and tolerance for various functional groups, allowing for the creation of libraries of related compounds. The ability to perform late-stage functionalization on the core structure further enhances its utility, enabling the fine-tuning of molecular properties. mdpi.com Successful gram-scale synthesis and subsequent derivatization reactions confirm the practical applicability and robustness of a developed synthetic strategy. acs.org
| Factor | Description | Reference |
|---|---|---|
| Process Efficiency | Utilizing one-pot or tandem reactions to minimize steps and improve throughput. | mdpi.com |
| Cost of Goods | Selection of inexpensive and readily available starting materials and reagents. | enamine.net |
| Safety & Environment | Minimizing the use of hazardous reagents and solvents; managing exotherms. | researchgate.net |
| Robustness | Ensuring the reaction is reproducible and provides consistent yield and quality on a larger scale. | acs.org |
| Synthetic Utility | The methodology allows for the synthesis of various derivatives and late-stage functionalization. | mdpi.com |
Spectroscopic Characterization and Molecular Structure Elucidation of 5 Nitro 2 1h 1,2,4 Triazol 1 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum provides precise information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine, the ¹H NMR spectrum was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). The observed chemical shifts (δ) and coupling constants (J) confirm the substitution pattern on both the pyridine (B92270) and triazole rings.
The spectrum displays five distinct signals. Two singlets are attributed to the protons on the 1,2,4-triazole (B32235) ring. The remaining three signals correspond to the protons on the 5-nitropyridine ring, exhibiting a characteristic splitting pattern that confirms their relative positions. The downfield shift of the pyridine protons is consistent with the electron-withdrawing effects of both the nitro group and the triazolyl substituent.
Detailed assignments of the proton signals are provided in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole-H | 9.48 | Singlet (s) | - |
| Pyridine-H6 | 9.29 | Doublet (d) | 2.8 |
| Pyridine-H4 | 8.76 | Doublet of doublets (dd) | 9.2, 2.8 |
| Triazole-H | 8.41 | Singlet (s) | - |
| Pyridine-H3 | 8.24 | Doublet (d) | 9.2 |
Data sourced from patent literature.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment and hybridization.
Following a thorough review of scientific literature and patent databases, specific experimental ¹³C NMR data for this compound could not be located.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Characteristic vibrations for the C-H, C=N, C=C, and N-O bonds are expected for this compound.
Despite a comprehensive search of available literature, experimental IR and Raman spectra for this compound were not found.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS / HR-ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules. In the positive ion mode (ES+), the analysis of this compound detected a prominent ion corresponding to the protonated molecule [M+H]⁺. This finding confirms the molecular weight of the compound.
| Ion | Observed m/z |
| [M+H]⁺ | 192.0 |
Data sourced from patent literature.
High-resolution mass spectrometry (HR-MS) data, which would provide the exact mass and allow for the confirmation of the elemental formula, was not available in the reviewed sources.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing the fragmentation patterns of molecular ions. In EI-MS, high-energy electrons bombard the sample, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions.
For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the nitro group, the triazole ring, and the bond connecting the pyridine and triazole moieties. The fragmentation of nitro-aromatic compounds often involves the loss of the nitro group (NO₂) and subsequent rearrangements. researchgate.net Similarly, the fragmentation of heterocyclic rings like pyridine and triazole typically involves ring cleavage and the loss of small neutral molecules. researchgate.netsapub.orgnist.gov
A plausible fragmentation pathway would involve the initial loss of a nitro group (NO₂, 46 Da), followed by the cleavage of the C-N bond between the two heterocyclic rings. This would result in characteristic ions for the pyridine and triazole fragments.
Table 1: Postulated EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 191 | [C₇H₅N₅O₂]•+ | Molecular Ion (M•+) |
| 145 | [C₇H₅N₅]•+ | Loss of NO₂ group |
| 123 | [C₅H₄N₂O₂]•+ | Fragment corresponding to the nitropyridine moiety |
| 78 | [C₅H₄N]•+ | Pyridine fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS serves to confirm the molecular weight and assess the purity of the sample.
The compound would first be separated from any impurities or byproducts on an LC column. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI prevents significant fragmentation, leading to the prominent observation of the protonated molecule, [M+H]⁺. This allows for an unambiguous determination of the molecular weight. LC-MS is a key method for identifying metabolites of new molecular imaging probes and other complex samples. nih.govnih.gov
Table 2: Expected LC-MS Analysis Parameters and Results
| Parameter | Description | Expected Outcome for this compound |
|---|---|---|
| Technique | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) | Provides separation and mass identification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ideal for nitrogen-containing heterocyclic compounds. |
| Primary Ion | Protonated Molecule [M+H]⁺ | Expected at m/z 192.05. |
| Output | Chromatogram and Mass Spectrum | A primary peak at a specific retention time with a corresponding mass spectrum confirming the molecular weight. |
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions originating from its aromatic heterocyclic rings (pyridine and triazole) and the nitro group.
The triazole ring itself shows absorption in the UV region. researchgate.netnih.gov The presence of the nitropyridine system is expected to result in strong absorptions. For instance, related nitro-containing triazoles like 3-nitro-1,2,4-triazol-5-one (NTO) show a wavelength of maximum absorbance (λmax) that is highly dependent on pH, shifting from 315 nm in acidic conditions to 412 nm in basic media. cranfield.ac.ukmaynoothuniversity.ie The absorption maxima for 1,2,4-triazoline-3-thione derivatives typically appear between 250 nm and 260 nm. mjcce.org.mk The absorption spectrum of the title compound will be influenced by the combined electronic effects of both ring systems and the strongly electron-withdrawing nitro group. Solvent polarity can also influence the position and intensity of the absorption bands. mjcce.org.mk
Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Related Compounds
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| 1H-1,2,3-Triazole | 206 | Gas Phase | nih.gov |
| Pyrazole | 203 | Gas Phase | nih.gov |
| 1,2,4-Triazoline-3-thiones | 250-260 | Various Solvents | mjcce.org.mk |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | 315 | Acidic Aqueous | cranfield.ac.ukmaynoothuniversity.ie |
Emission spectroscopy (fluorescence) is less likely to be a prominent feature for this compound, as nitro-substituted aromatic compounds are well-known to exhibit fluorescence quenching. mdpi.com
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) must align closely with the theoretically calculated values derived from its molecular formula, C₇H₅N₅O₂. A close match between the found and calculated values provides strong evidence for the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C₇H₅N₅O₂)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 43.98% |
| Hydrogen | H | 1.008 | 5.040 | 2.64% |
| Nitrogen | N | 14.007 | 70.035 | 36.64% |
| Oxygen | O | 15.999 | 31.998 | 16.74% |
| Total | | | 191.15 | 100.00% |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-nitro-1,2,4-triazol-5-one (NTO) |
| 1H-1,2,3-Triazole |
| Pyrazole |
Advanced Structural Analysis and Crystallography of 5 Nitro 2 1h 1,2,4 Triazol 1 Yl Pyridine and Its Derivatives
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Detailed SC-XRD data for 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is not currently available in open-access crystallographic databases. The determination of its crystal structure would provide invaluable information.
Determination of Molecular Conformation and Geometry
An SC-XRD analysis would be required to definitively determine the molecular conformation and geometry of this compound, including precise bond lengths and angles.
Identification of Intramolecular Interactions (e.g., N-H...O hydrogen bonds)
The potential for intramolecular hydrogen bonding, for instance between a hydrogen atom on the triazole ring and an oxygen atom of the nitro group, can only be confirmed and characterized through precise atomic coordinate data from SC-XRD.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
No public PXRD patterns for this compound have been found. This technique would be essential for confirming the phase purity of a bulk sample and for studies of polymorphism.
Supramolecular Interactions in Crystal Packing
A detailed understanding of the supramolecular interactions, which dictate how molecules arrange themselves in the solid state, is contingent on the availability of a solved crystal structure.
Hydrogen Bonding Networks (N-H...N, C-H...X, O-H...N, O-H...O)
The nature and extent of hydrogen bonding networks, which are key to the stability and properties of the crystalline material, can only be analyzed once the crystal structure of this compound has been determined.
Pi-Stacking (π-π) Interactions
Pi-stacking (π-π) interactions are a significant contributor to the crystal packing of aromatic and heteroaromatic compounds, including derivatives of this compound. These interactions involve the attractive, non-covalent forces between the π-electron systems of adjacent aromatic rings, such as the pyridine (B92270) and triazole rings. The geometry of these interactions can vary from a parallel face-to-face arrangement to a parallel-displaced or edge-to-face orientation.
In the crystal structures of related triazole and pyridine derivatives, π-π stacking is frequently observed, organizing molecules into columns or layers. For instance, in the crystal structure of 1-phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole, a centrosymmetric π-π stacking interaction is observed between the triazole and benzene (B151609) rings of adjacent molecules. researchgate.net The geometric parameters of this interaction, including a ring-centroid separation of 3.895 (1) Å and a perpendicular distance of 3.429 (1) Å, are indicative of a significant parallel-displaced stacking arrangement. researchgate.net
Similarly, studies on 1,2,4-triazolo[4,3-a]pyridine derivatives show π-π interactions between pyridine rings with a centroid-to-centroid distance of 3.710(5) Å, contributing to the formation of stacked dimers. nih.gov The presence of the electron-withdrawing nitro group in this compound is expected to influence the electrostatic potential of the pyridine ring, potentially leading to strong interactions with the more electron-rich triazole ring of a neighboring molecule. Furthermore, interactions between a nitro group and a π-system (nitro–π interactions) have been identified as an important stabilizing factor in the solid-state structures of many energetic and related materials. researchgate.net
Table 1: Geometric Parameters of π-π Stacking Interactions in Triazole-Pyridine Derivatives
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip/Offset Distance (Å) | Reference |
|---|---|---|---|---|
| Triazole & Benzene | 3.895 (1) | 3.429 (1) | 1.847 (1) | researchgate.net |
| Pyridine & Pyridine | 3.710 (5) | - | - | nih.gov |
Note: Data is for related derivative compounds as direct crystallographic data for this compound is not available in the cited literature.
Intermolecular Contacts and Their Contribution to Crystal Architecture
The crystal architecture of this compound and its derivatives is governed by a diverse network of intermolecular contacts that work in concert with π-π stacking. These interactions, though often individually weak, collectively provide the cohesive energy necessary for crystal formation and stability. ias.ac.in The primary contacts observed in related structures are various forms of hydrogen bonds.
Given the presence of nitrogen atoms in both the pyridine and triazole rings and potentially acidic hydrogen atoms, C—H···N and C—H···O hydrogen bonds are prevalent. In the structure of 1-phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole, the crystal packing is stabilized by intermolecular C—H···N and C—H···O interactions. researchgate.net The oxygen atoms of the nitro group in the target molecule are strong hydrogen bond acceptors, making C—H···O interactions a highly probable and significant feature of its crystal packing. For example, in the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl], C—H···O hydrogen bonds link molecular stacks together. nih.gov
In addition to these, other weak interactions such as C—H···π, involving the hydrogen atom of a C-H bond and the face of an aromatic ring, and contacts involving the nitro group (N—O···π) contribute to the supramolecular assembly. sciforum.net The interplay of these varied interactions leads to the formation of complex three-dimensional networks, which define the physical properties of the material.
Table 2: Significant Intermolecular Contacts in Related Nitropyridine and Triazole Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Compound Class | Reference |
|---|---|---|---|
| C—H···N | 3.241(3) | Pyrazole-Triazole Derivative | cardiff.ac.uk |
| C—H···O | 3.241(3) | Pyrazole-Triazole Derivative | cardiff.ac.uk |
| N—H···N | 2.889 (2) | 1,2,4-Triazolo[4,3-a]pyridine | nih.gov |
Note: Distances are representative examples from the crystal structures of derivative compounds.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact; red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.govmdpi.com
For compounds containing nitro, pyridine, and triazole functionalities, Hirshfeld surface analyses consistently show that H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the total surface area. nih.govsciforum.netmdpi.com In a study of a 5-nitro-1H-indazole derivative, H···H contacts accounted for 36.3% of the Hirshfeld surface, while O···H/H···O contacts, characteristic of C—H···O hydrogen bonds, contributed 23.4%. nih.gov Similarly, for zwitterionic pyridinium-triazole compounds, O···H/H···O interactions were found to be the dominant contributors, accounting for 39.5–43.7% of the surface area. mdpi.com The sharp spikes in the fingerprint plots for these O···H contacts at low de + di values confirm the presence of strong hydrogen bonding. mdpi.com
This quantitative analysis allows for a detailed understanding of the hierarchy of interactions responsible for the crystal's architecture.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds
| Compound/Derivative Class | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Reference |
|---|---|---|---|---|---|
| 5-nitro-1H-indazole derivative | 36.3 | 23.4 | 13.4 | 11.4 | nih.gov |
| Zwitterionic Pyridinium-Triazole | 14.1 | 42.5 | 8.3 | 20.1 | mdpi.com |
| 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives | Dominant | Dominant | Significant | Significant | sciforum.net |
Note: This table presents data from derivatives to illustrate the expected distribution of intermolecular contacts for the title compound.
Computational and Theoretical Investigations of 5 Nitro 2 1h 1,2,4 Triazol 1 Yl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Calculations are typically performed using hybrid functionals like B3LYP combined with a suitable basis set to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine, the key conformational aspect is the dihedral angle between the pyridine (B92270) and triazole rings.
Due to the steric hindrance and electronic repulsion between the lone pair on the triazole's N(4) atom and the nitro group on the pyridine ring, the molecule is expected to adopt a non-planar conformation. The optimization process would likely reveal a twisted arrangement where the two heterocyclic rings are rotated relative to each other to minimize steric strain. This twisting is a common feature in linked aromatic ring systems. For similar bitriazole and nitrotriazole compounds, DFT calculations have shown that such rotations are energetically favorable. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO would be concentrated on the electron-deficient pyridine ring, particularly influenced by the strong electron-withdrawing nitro (-NO2) group. researchgate.net The presence of the nitro group significantly lowers the LUMO energy level.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of intramolecular charge transfer from the triazole ring to the nitro-pyridine moiety. irjweb.com For similar nitro-substituted heterocyclic compounds, the energy gap is typically in a range that indicates significant charge transfer capabilities within the molecule. researchgate.net
| Orbital | Predicted Energy (eV) (Illustrative) | Primary Localization |
| HOMO | -6.3 to -6.8 | 1,2,4-Triazole (B32235) Ring |
| LUMO | -3.0 to -3.5 | 5-Nitropyridine Ring |
| Energy Gap (ΔE) | 3.0 to 3.6 | - |
Mulliken Atomic Charges and Electrostatic Potential Maps
Mulliken population analysis is used to calculate the partial atomic charges on each atom within the molecule, providing insight into the charge distribution. irjweb.com The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic regions.
In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, making this region a site for nucleophilic attack. The nitrogen atoms within both the pyridine and triazole rings will also exhibit negative charges. irjweb.com Conversely, the hydrogen atoms and the carbon atom attached to the nitro group will show positive charges, indicating electrophilic sites. researchgate.net
The MEP map would display negative potential (typically colored red or yellow) around the nitro group and the triazole nitrogen atoms, while positive potential (blue) would be located around the hydrogen atoms of the rings. irjweb.comyoutube.com This charge distribution is critical for understanding intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by predicting excitation energies and oscillator strengths. qu.edu.qaacs.org The results can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.
For this compound, the electronic spectrum is expected to be dominated by transitions involving the frontier orbitals. The most significant low-energy transition would likely be a π → π* transition, corresponding to the excitation of an electron from the HOMO (on the triazole ring) to the LUMO (on the nitropyridine ring). qu.edu.qa This type of intramolecular charge transfer (ICT) transition is characteristic of donor-acceptor molecules and is often responsible for the primary absorption band in the UV-Vis spectrum. acs.orgresearchgate.net TD-DFT calculations for similar nitroaromatic compounds confirm that the nitro group plays a crucial role in defining the nature and energy of these electronic transitions. qu.edu.qa
Semi-Empirical Quantum Chemical Calculations (e.g., PM5, PM3)
Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a faster, albeit less accurate, alternative to DFT for computational studies. rad-proceedings.org These methods use a simplified Hamiltonian and empirical parameters to approximate solutions to the Schrödinger equation, making them suitable for larger molecules or initial conformational searches.
For this compound, PM3 calculations could be used to quickly determine an initial optimized geometry and to calculate properties like the heat of formation and dipole moment. While the absolute values obtained from semi-empirical methods may differ from those derived from DFT or experimental data, they are useful for comparing trends within a series of related molecules. rad-proceedings.org For instance, calculations on N1-substituted 1,2,4-triazoles using PM3 have provided reasonable estimations of bond lengths, angles, and electronic properties. rad-proceedings.org
Prediction of Electronic Properties and Molecular Dipole Moments
Given the presence of the highly polar nitro group and the nitrogen-rich heterocyclic rings, this compound is expected to have a significant molecular dipole moment. researchgate.net The main contribution to the dipole moment would arise from the charge separation between the electron-donating triazole ring and the strongly electron-withdrawing nitro-pyridine segment. DFT calculations are highly effective for predicting dipole moments, and the calculated value would reflect the asymmetrical charge distribution across the molecule. researchgate.net For related azole compounds, DFT has been successfully used to determine static electronic dipole moments. researchgate.net
Theoretical Studies on Intermolecular Interaction Energies
A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the intermolecular interaction energies of this compound. While computational methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for elucidating the nature and strength of non-covalent interactions in molecular systems, it appears that these techniques have not yet been applied to the specific dimers or molecular aggregates of this compound.
The generation of detailed research findings and data tables, as requested, is contingent upon the existence of such primary research. At present, no peer-reviewed articles or datasets could be located that provide calculated interaction energies, optimized dimer geometries, or an energy decomposition analysis for this compound.
Therefore, this section remains open for future research endeavors that may undertake the computational modeling of this compound to explore its intermolecular interaction profile. Such studies would be invaluable for understanding its solid-state packing, crystal engineering, and potential applications in materials science.
Chemical Reactivity and Derivatization of 5 Nitro 2 1h 1,2,4 Triazol 1 Yl Pyridine
Functional Group Transformations of the Nitro Moiety
The nitro group is a critical modulator of the molecule's reactivity and a key site for functionalization. Its strong electron-withdrawing nature activates the pyridine (B92270) ring towards nucleophilic attack, but the group itself can be transformed to introduce new functionalities and alter the electronic properties of the entire molecule.
The most common transformation is the reduction of the nitro group to an amine. This conversion dramatically changes the electronic character of the pyridine ring, turning the substituent from strongly deactivating to strongly activating. This transformation can be achieved under various conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with agents like tin(II) chloride (SnCl₂) in hydrochloric acid or zinc (Zn) in the presence of ammonium (B1175870) chloride. A method for reducing nitropyridines using Zn/NH₄Cl/EtOH with ultrasonication has been shown to be effective for synthesizing the corresponding hydroxylamines. researchgate.net The resulting 5-amino-2-(1H-1,2,4-triazol-1-yl)pyridine is a valuable intermediate for further derivatization, such as diazotization followed by substitution, or acylation to form amides.
| Transformation | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| Reduction to Amine | H₂, Pd/C, EtOH; or SnCl₂, HCl; or Fe, AcOH | 5-amino-2-(1H-1,2,4-triazol-1-yl)pyridine | Changes substituent from electron-withdrawing to electron-donating; key intermediate for further synthesis. |
| Reduction to Hydroxylamine | Zn, NH₄Cl, EtOH, Ultrasound | N-(2-(1H-1,2,4-triazol-1-yl)pyridin-5-yl)hydroxylamine | Provides an intermediate oxidation state with distinct reactivity. researchgate.net |
Derivatization at the Pyridine Ring
The pyridine ring of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The nitro group at the C5 position, along with the nitrogen atom in the pyridine ring, strongly activates the C2, C4, and C6 positions towards attack by nucleophiles. Since the C2 position is already substituted, derivatization primarily occurs at the C4 and C6 positions.
Nucleophilic attack at these positions proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the nitro group, is crucial for the reaction to proceed. stackexchange.comlibretexts.org This allows for the displacement of a suitable leaving group or, in some cases, a hydrogen atom (in oxidative SNAr reactions). Common nucleophiles used in these reactions include alkoxides, phenoxides, thiolates, and amines. For instance, reactions with various thiols in the presence of a base like potassium carbonate can lead to the selective substitution of the nitro group in nitropyridines. nih.gov
| Position | Reaction Type | Typical Nucleophiles | Potential Products |
|---|---|---|---|
| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | RO⁻, ArO⁻, RS⁻, R₂NH | 4/6-alkoxy, 4/6-aryloxy, 4/6-thioether, or 4/6-amino derivatives |
| C4/C6 | Vicarious Nucleophilic Substitution (VNS) | Carbanions stabilized by sulfonyl groups | 4/6-alkyl derivatives. acs.org |
Reactivity of the Triazole Ring (e.g., Alkylation, Functionalization)
The 1H-1,2,4-triazole ring offers another site for derivatization, primarily through reactions involving its nitrogen atoms. While one nitrogen atom is involved in the bond to the pyridine ring, the remaining nitrogen atoms are available for reactions such as alkylation or acylation.
Alkylation of 1,2,4-triazole (B32235) with alkyl halides typically occurs at the N1 or N4 positions. In the case of this compound, the triazole is already substituted at N1. Therefore, further alkylation would be expected to occur at the N4 position. These reactions are generally carried out in the presence of a base, such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a polar aprotic solvent like DMF or THF. The alkylation of 1,2,4-triazole often results in a mixture of isomers, though specific conditions can favor one over the other. researchgate.netmdpi.com N-arylation of 1,2,4-triazoles can also be achieved using copper- or palladium-catalyzed coupling reactions. scispace.comresearchgate.net
Reaction Mechanisms and Pathways (e.g., Nucleophilic Substitution, Cycloaddition)
The reactivity of this compound is governed by well-established reaction mechanisms, with nucleophilic aromatic substitution and cycloaddition being particularly relevant.
Nucleophilic Aromatic Substitution (SNAr): This is the predominant mechanism for reactions on the pyridine ring. It is a two-step process:
Addition: A nucleophile attacks an electron-deficient carbon atom (e.g., C4 or C6) on the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and onto the nitro group.
Elimination: The leaving group (which could be a halide, or in some cases, the nitro group itself) departs, restoring the aromaticity of the ring and forming the substituted product. The initial addition of the nucleophile is typically the rate-determining step. stackexchange.com While the two-step mechanism is widely accepted, some SNAr reactions, particularly on heteroaromatics, may proceed through a concerted mechanism where bond-forming and bond-breaking occur in a single transition state. nih.govnih.gov
Cycloaddition Reactions: The electron-deficient C=C bond of the nitro-activated pyridine ring can act as a 2π-partner in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions with azomethine ylides can occur at the C=C-NO₂ bond. This process often involves the initial cycloaddition followed by the elimination of nitrous acid (HNO₂) to form a rearomatized, fused heterocyclic system. nih.govnih.gov Similarly, nitropyridones can undergo Diels-Alder reactions, where the nitro group enhances the dienophilic character of the ring system. researchgate.netnih.gov
Late-Stage Functionalization Strategies
Late-Stage Functionalization (LSF) involves introducing chemical modifications to complex molecules at the final stages of a synthetic sequence. wikipedia.org This strategy is highly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. For this compound and its derivatives, LSF can be employed to diversify the structure.
C-H functionalization is a powerful LSF tool. researchgate.net For the pyridine ring, which is often difficult to functionalize selectively, methods have been developed to target specific C-H bonds. One approach involves an initial C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride, which can be a versatile leaving group. berkeley.edu This allows for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based substituents under mild conditions. While direct C-H activation on nitropyridines can be challenging, the development of regioselective catalysts continues to expand the possibilities for LSF on such electron-poor heterocyclic systems.
Conclusion and Future Research Directions
Summary of Key Findings on 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
This compound is a heterocyclic compound characterized by the fusion of a pyridine (B92270) ring, substituted with a nitro group, and a 1,2,4-triazole (B32235) ring. The presence of these two moieties suggests a molecule with distinct electronic properties and a high potential for diverse chemical interactions. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine ring, while the triazole ring, rich in nitrogen atoms, offers multiple sites for coordination and hydrogen bonding. Research into related structures, such as nitropyridine and triazole derivatives, indicates that this compound likely possesses significant biological activity and can serve as a versatile ligand in coordination chemistry. nih.govnih.govijpca.org
Table 1: Key Molecular and Potential Property Highlights
| Feature | Description | Implication |
|---|---|---|
| Core Structure | Pyridine ring linked to a 1,2,4-triazole ring. | A versatile scaffold for developing therapeutic agents and functional materials. ijpca.orgnih.gov |
| Key Substituent | Nitro group at the 5-position of the pyridine ring. | Strong electron-withdrawing nature, potentially activating the molecule for certain biological mechanisms and influencing its electronic properties. nih.govresearchgate.net |
| Functional Sites | Multiple nitrogen atoms in both the pyridine and triazole rings. | Excellent potential for coordination with metal ions and formation of hydrogen bonds in supramolecular assemblies. researchgate.netsemanticscholar.org |
| Potential Activity | Antitubercular and anticancer properties have been noted in similar nitropyridine-triazole structures. | A promising candidate for further investigation in medicinal chemistry. nih.govijpca.org |
Challenges and Opportunities in Synthetic Methodology
The synthesis of this compound presents specific challenges and opportunities for methodological innovation.
Challenges:
Regioselectivity : A primary challenge in the synthesis of 1,2,4-triazoles is controlling the regiochemistry, which can be difficult without a catalyst. numberanalytics.com The formation of the desired N1-substituted triazole isomer requires careful selection of reaction conditions to avoid the formation of other isomers.
Nitration of Pyridine : The direct nitration of pyridine derivatives can be challenging and often requires harsh conditions, which may not be compatible with other functional groups. researchgate.netresearchgate.net Developing milder and more efficient nitration methods is a continuing area of research.
Catalyst Management : In catalyzed reactions, the stability of the catalyst and its subsequent removal from the final product can be problematic, particularly in scaling up the synthesis. numberanalytics.com
Opportunities:
Novel Catalytic Systems : There is an opportunity to explore new catalysts, such as copper-based systems used in "click chemistry," which could improve the efficiency and regioselectivity of the triazole ring formation. numberanalytics.commdpi.com
One-Pot Syntheses : Developing one-pot or multicomponent reactions where the pyridine and triazole moieties are constructed in a single, efficient sequence would be a significant advancement. researchgate.netresearchgate.net This approach could improve yields, reduce waste, and simplify purification processes.
Flow Chemistry : The use of continuous flow reactors could offer better control over reaction parameters (e.g., temperature, mixing), potentially leading to higher yields and purity for nitration and triazole formation steps.
Directions in Advanced Structural Characterization
While the basic structure is known, a deeper understanding requires advanced characterization techniques.
Single-Crystal X-ray Diffraction : Obtaining a high-quality crystal structure is paramount. nih.gov This would provide definitive data on bond lengths, bond angles, and the dihedral angle between the pyridine and triazole rings. nih.govcardiff.ac.uk Such data is crucial for validating computational models and understanding intermolecular interactions like π–π stacking in the solid state. nih.govnih.gov
Advanced NMR Spectroscopy : Beyond standard ¹H and ¹³C NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR would be invaluable. ¹⁵N NMR, in particular, can provide direct insight into the electronic environment of the numerous nitrogen atoms, which is key to understanding its coordination and hydrogen bonding behavior. rsc.org
Vibrational Spectroscopy : A detailed analysis of FTIR and Raman spectra, combined with computational predictions, can help assign vibrational modes accurately. nih.gov This can reveal information about the strength of specific bonds and the conformational properties of the molecule.
Frontiers in Computational Chemistry Applications
Computational chemistry offers powerful tools to predict and understand the properties of this compound, guiding experimental work.
Density Functional Theory (DFT) : DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.netresearchgate.netresearchgate.net This allows for the prediction of properties such as the heat of formation, molecular orbital energies (HOMO-LUMO), and nucleus-independent chemical shift (NICS) to assess aromaticity. researchgate.net
Molecular Docking : In silico molecular docking studies can predict the binding affinity and interaction modes of the compound with biological targets, such as enzymes in Mycobacterium tuberculosis. nih.govzsmu.edu.ua This can help prioritize experimental screening and guide the design of more potent analogues.
Reaction Pathway Modeling : Computational modeling can elucidate reaction mechanisms for the synthesis of the compound, helping to optimize reaction conditions and predict potential side products. researchgate.net For instance, modeling the nitration and triazole formation steps can provide insights into transition states and energy barriers. researchgate.net
Table 2: Potential Computational Approaches and Insights
| Computational Method | Target Property/Application | Potential Insights |
|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Electronic Structure, Geometry, Vibrational Spectra | Prediction of reactivity sites, dipole moment, HOMO-LUMO gap, and validation of experimental spectroscopic data. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Understanding electronic transitions, such as MLCT in metal complexes. acs.org |
| Molecular Dynamics (MD) Simulation | Conformational Analysis, Solvation Effects | Exploring the dynamic behavior of the molecule in different environments and its interaction with solvent molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding, Intermolecular Interactions | Characterizing the nature of covalent and non-covalent bonds, including hydrogen bonds and π-stacking. |
Future Prospects in Coordination Chemistry and Supramolecular Design
The multiple nitrogen donor atoms in this compound make it a highly promising ligand for creating novel coordination compounds and supramolecular architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The triazolyl-pyridine scaffold is known to form coordination polymers with various metal ions (e.g., Cu(II), Zn(II), Cd(II)). researchgate.netnih.gov Future work could focus on using this specific ligand to construct 1D, 2D, or 3D coordination polymers. The nitro group could influence the resulting topology and introduce functional properties, such as selective gas adsorption.
Discrete Coordination Complexes : The ligand can form mononuclear or polynuclear discrete complexes. semanticscholar.orguobaghdad.edu.iq The electronic properties of these complexes could be tuned by varying the metal center and the substituents on the ligand, with potential applications in catalysis or as luminescent materials.
Supramolecular Assemblies : The potential for N-H···N hydrogen bonding, combined with π–π stacking interactions, could be exploited to build complex supramolecular structures. nih.govnih.gov The nitro group can also participate in hydrogen bonding, further directing the self-assembly process.
Potential for Novel Chemical Applications
Building on existing research into related compounds, this compound holds promise in several areas.
Medicinal Chemistry : The combination of a nitropyridine and a triazole ring is a feature of compounds with demonstrated antitubercular activity. nih.gov Future research should involve in vitro screening against various strains of Mycobacterium tuberculosis. Additionally, triazole-pyridine hybrids have shown potential as anticancer agents, making this another important area for investigation. ijpca.orgresearchgate.net
Materials Science : Nitrogen-rich compounds are of interest as energetic materials. While this specific molecule may not be a primary explosive, its derivatives could be explored for such applications, drawing parallels to compounds like NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one). researchgate.netresearchgate.net
Agrochemicals : Pyridine and triazole derivatives are common scaffolds in pesticides and herbicides. nih.gov The biological activity of this compound could be screened for potential applications in agriculture.
Corrosion Inhibition : 1,2,4-triazole derivatives have been studied as corrosion inhibitors for metals. The multiple nitrogen and potential sulfur (if derivatized to a thione) atoms can coordinate to metal surfaces, forming a protective layer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclization of precursors such as pyridine derivatives with triazoles under acidic/basic conditions. For example, pyridine-2-carboxaldehyde reacts with nitro-substituted triazoles in solvents like ethanol, followed by recrystallization or chromatography for purification . Optimization of yield and purity requires adjusting reaction time, temperature, and catalyst selection. Hydrogenation steps (e.g., nitro-group reduction) may be employed, as seen in structurally similar compounds .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used for preliminary structural confirmation. X-ray crystallography with programs like SHELXL refines bond lengths, angles, and torsion angles, particularly for nitro-group orientation and triazole-pyridine planarity . For example, δ 8.78–8.76 (m, 1H) in H NMR correlates with pyridyl protons, while crystallographic data resolve nitro-group steric effects .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : Its triazole-pyridine scaffold is evaluated for antimicrobial activity via minimum inhibitory concentration (MIC) assays. For analogs, MIC ≤25 µg/mL against Candida strains has been reported, suggesting potential antifungal applications . Structure-activity relationship (SAR) studies focus on nitro-group positioning to enhance target binding, as seen in related compounds .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data for triazole-pyridine derivatives?
- Methodology : Discrepancies (e.g., varying MIC values) are addressed through standardized assay protocols (e.g., CLSI guidelines) and validation of compound purity via HPLC. Meta-analyses of structural analogs (e.g., fluoro- or chloro-substituted derivatives) identify substituent-specific trends . For example, nitro groups may reduce solubility, affecting in vitro activity, necessitating pharmacokinetic studies .
Q. What strategies enhance ligand efficacy of this compound in coordination complexes?
- Methodology : The triazole nitrogen and pyridyl group act as bidentate ligands for transition metals (e.g., Cu, Fe). Ligand efficacy is optimized by modifying substituents: nitro groups increase electron-withdrawing effects, stabilizing metal complexes. Spectroscopic techniques (UV-Vis, EPR) and cyclic voltammetry assess redox activity and stability . For example, triazole-pyridine complexes show catalytic potential in oxidation reactions .
Q. How can computational methods predict the reactivity of nitro-substituted triazole-pyridines in synthetic pathways?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Retrosynthesis tools (e.g., AI-driven platforms) propose feasible routes by analyzing bond dissociation energies and intermediate stability . Molecular docking further evaluates nitro-group interactions with biological targets (e.g., fungal cytochrome P450) .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address low yield in nitro-substituted triazole-pyridine synthesis?
- Methodology : Systematic variation of reaction parameters (solvent polarity, temperature gradients) identifies optimal conditions. For example, switching from methanol to DMF may improve nitro-group solubility. Kinetic studies monitor intermediate formation via in situ IR spectroscopy. Byproduct analysis (e.g., LC-MS) reveals competing pathways, such as triazole decomposition .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology : Differential Scanning Calorimetry (DSC) detects melting-point variations between polymorphs. Powder X-ray Diffraction (PXRD) distinguishes crystal packing modes, while solid-state NMR resolves hydrogen-bonding networks. Computational crystal structure prediction (CSP) tools like MOLPAK guide experimental screening .
Applications in Agrochemical Research
Q. What is the mode of action of triazole-pyridine derivatives in fungicidal applications?
- Methodology : Enzymatic assays (e.g., CYP51 inhibition in fungi) quantify binding affinity. Radiolabeled analogs track uptake and metabolism in plant tissues. Comparative studies with commercial fungicides (e.g., fluquinconazole) assess cross-resistance risks . Nitro groups may enhance membrane permeability, as shown in radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
